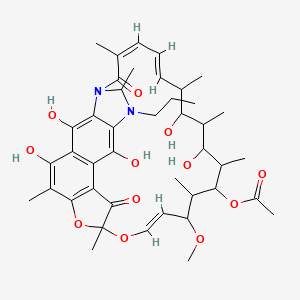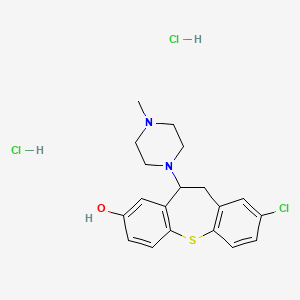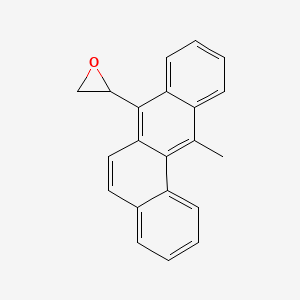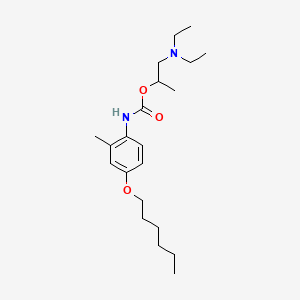
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate typically involves multiple steps, including the formation of intermediate compounds. One common route involves the reaction of 4-(hexyloxy)-2-methylphenol with ethyl chloroformate to form the corresponding ester. This intermediate is then reacted with diethylamine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at the para position relative to the hexyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((Diethylamino)ethyl)-N-((4-ethylphenyl)methyl)-1H-benzimidazol-2-amine
- Poly(diethylaminoethyl methacrylate)
Uniqueness
1-((Diethylamino)methyl)ethyl 4-(hexyloxy)-2-methylcarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethylamino and hexyloxy groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63986-57-2 |
|---|---|
Molekularformel |
C21H36N2O3 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-(diethylamino)propan-2-yl N-(4-hexoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C21H36N2O3/c1-6-9-10-11-14-25-19-12-13-20(17(4)15-19)22-21(24)26-18(5)16-23(7-2)8-3/h12-13,15,18H,6-11,14,16H2,1-5H3,(H,22,24) |
InChI-Schlüssel |
WZKHEEMESQKECF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1)NC(=O)OC(C)CN(CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


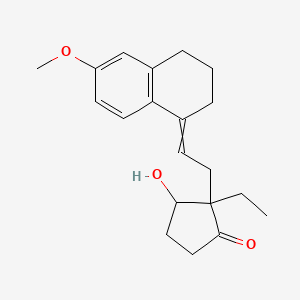
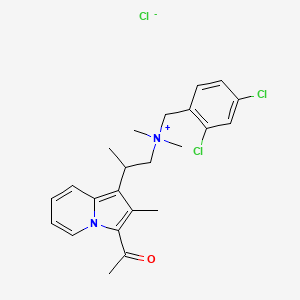

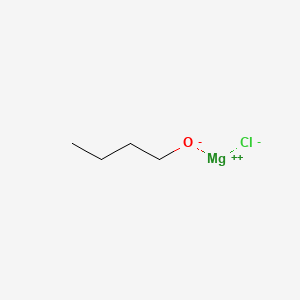

![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)




